molecular formula C8H8Cl2S B1346925 1-Chloro-4-[(2-chloroethyl)thio]benzene CAS No. 14366-73-5

1-Chloro-4-[(2-chloroethyl)thio]benzene

Cat. No.: B1346925
CAS No.: 14366-73-5
M. Wt: 207.12 g/mol
InChI Key: PVPKFKCDIRXVLO-UHFFFAOYSA-N
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Description

1-Chloro-4-[(2-chloroethyl)thio]benzene is an organic compound with the molecular formula C8H8Cl2S It is a derivative of benzene, where a chlorine atom and a 2-chloroethylthio group are substituted at the para position

Scientific Research Applications

1-Chloro-4-[(2-chloroethyl)thio]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-[(2-chloroethyl)thio]benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 2-chloroethanethiol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the nitro group with the 2-chloroethylthio group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(2-chloroethyl)thio]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(2-chloroethyl)thio]benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms and the thioether group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific reactions and conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-[(2-chloroethyl)thio]benzene: C8H8Cl2S

    1-Chloro-4-[(2-bromoethyl)thio]benzene: C8H8BrClS

    1-Chloro-4-[(2-iodoethyl)thio]benzene: C8H8ClIS

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and thioether groups

Properties

IUPAC Name

1-chloro-4-(2-chloroethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPKFKCDIRXVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162488
Record name 1-Chloro-4-((2-chloroethyl)thio)benzene
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Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14366-73-5
Record name 1-Chloro-4-[(2-chloroethyl)thio]benzene
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Record name 1-Chloro-4-((2-chloroethyl)thio)benzene
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Record name 14366-73-5
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Record name 1-Chloro-4-((2-chloroethyl)thio)benzene
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Record name 1-chloro-4-[(2-chloroethyl)thio]benzene
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Record name 1-CHLORO-4-((2-CHLOROETHYL)THIO)BENZENE
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Synthesis routes and methods

Procedure details

A mixture consisting of 12.21 g (56.5 mmoles) of 4-chlorophenylthio(trimethyl)silane, 20 ml of hexamethylphosphoric triamide and 18.7 ml (226 mmoles) of 1-bromo-2-chloroethane was heated at 60° C. and it was established that the conversion was complete after 10 minutes. After treating the reaction mixture as described in Example 3, there were obtained 10.03 g (85.7% yield) of 2-chloroethyl 4-chlorophenyl sulfide boiling at 105°-109° C./1.0 mm Hg and melting at 28°-29° C. The residue of the distillation contained 1,2-bis(4-chlorophenylthio)ethane as a by-product which after crystallization from methanol melted at 87°-88° C.
Name
4-chlorophenylthio(trimethyl)silane
Quantity
12.21 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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